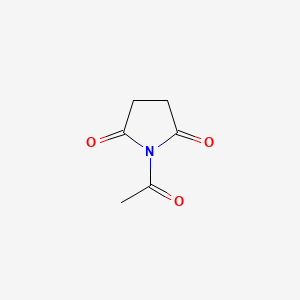

N-acetylsuccinimide

Descripción general

Descripción

N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.

Aplicaciones Científicas De Investigación

Protein Acylation

N-acetylsuccinimide serves as a selective acylating agent for proteins, particularly useful for the acylation of lysine side chains without significantly modifying other amino acids like tyrosine, serine, threonine, or histidine. This specificity is beneficial for studying protein structure and function, as it allows for the selective alteration of protein charge and hydrophobicity through acyl group addition. This process is applicable across a range of N-acylsuccinimides, offering a versatile toolkit for protein chemistry (Boyd, Leach, & Milligan, 2009).

Material Science

In material science, N-acetylsuccinimide derivatives, such as acetylated sugarcane bagasse, have been developed for environmental applications. These derivatives exhibit enhanced hydrophobic properties, making them effective for oil spill cleanup due to their increased oil sorption capacity. This approach not only utilizes agricultural waste but also offers an eco-friendly alternative to synthetic oil sorbents (Sun, Sun, & Sun, 2004).

Therapeutic Potential

The broader family of N-acetylated compounds, particularly N-acetylcysteine, has been extensively studied for its therapeutic potential. N-acetylcysteine, for example, is noted for its antioxidant properties and has been investigated for its role in mitigating oxidative stress-related conditions, including neurodegenerative diseases. Its mechanisms of action include modulating glutamatergic transmission, enhancing glutathione production, and exhibiting anti-inflammatory effects, which are considered beneficial across a range of psychiatric and neurological disorders (Tardiolo, Bramanti, & Mazzon, 2018).

Propiedades

IUPAC Name |

1-acetylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBOBPOIZROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466429 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylsuccinimide | |

CAS RN |

3027-06-3 | |

| Record name | N-acetylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

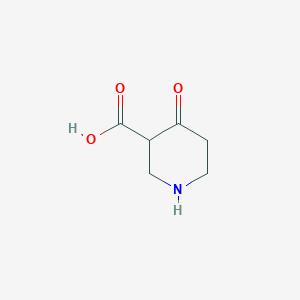

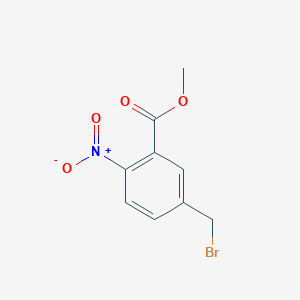

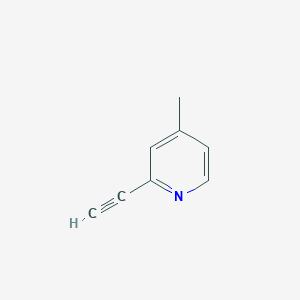

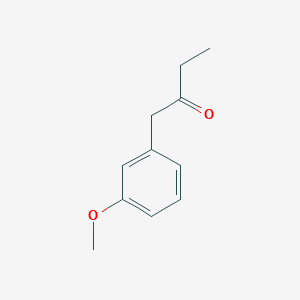

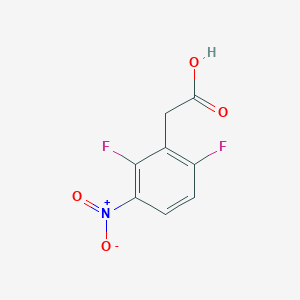

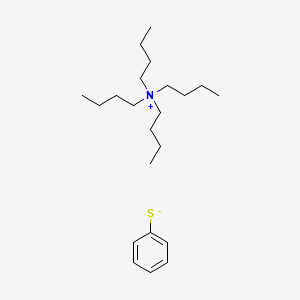

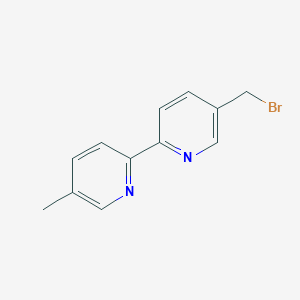

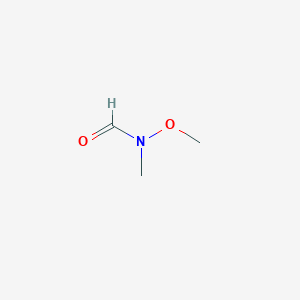

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)

![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)